molecular formula C14H22N4O2S B11033188 N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11033188
M. Wt: 310.42 g/mol
InChI Key: LJKYVKHPQKFOGC-UHFFFAOYSA-N
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Description

N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a triazine ring and a benzenesulfonamide moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.

    Attachment of the 3-methylbutyl Group: This step involves the alkylation of the triazine ring using 3-methylbutyl halides in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The final step is the sulfonation of the triazine derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis, making it a candidate for developing new antibiotics.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in treating bacterial infections. Its ability to inhibit specific enzymes involved in bacterial metabolism makes it a promising lead compound for drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide primarily involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme involved in folic acid synthesis. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Similar in structure but lacks the triazine ring, making it less versatile in chemical modifications.

    4-methylbenzenesulfonamide: Contains a simpler structure with a methyl group instead of the triazine ring, leading to different chemical properties.

    5-bromo-2-fluoro-N-(3-methylbutyl)benzenesulfonamide: Features halogen substitutions that can alter its reactivity and biological activity.

Uniqueness

N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide stands out due to its triazine ring, which provides additional sites for chemical modification and enhances its potential applications in various fields. The combination of the triazine ring and the sulfonamide group also contributes to its unique biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

N-[3-(3-methylbutyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C14H22N4O2S/c1-12(2)8-9-18-10-15-14(16-11-18)17-21(19,20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H2,15,16,17)

InChI Key

LJKYVKHPQKFOGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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